molecular formula C13H5Cl5N4 B11535582 2,4,5-trichloro-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile

2,4,5-trichloro-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile

Cat. No.: B11535582
M. Wt: 394.5 g/mol
InChI Key: ZGPYOLWZXZWDDE-DENHBWNVSA-N
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Description

2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its multiple chlorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent chlorination. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated pyridine derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.

    Phenol, 2,4,5-trichloro-: A chlorinated phenol with antimicrobial properties.

Uniqueness

2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and pyridine ring make it particularly interesting for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H5Cl5N4

Molecular Weight

394.5 g/mol

IUPAC Name

2,4,5-trichloro-6-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H5Cl5N4/c14-7-2-1-6(9(15)3-7)5-20-22-13-11(17)10(16)8(4-19)12(18)21-13/h1-3,5H,(H,21,22)/b20-5+

InChI Key

ZGPYOLWZXZWDDE-DENHBWNVSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl

Origin of Product

United States

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